molecular formula C13H19ClN2O3 B1377928 2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride CAS No. 1375471-91-2

2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride

Cat. No.: B1377928
CAS No.: 1375471-91-2
M. Wt: 286.75 g/mol
InChI Key: SVVNCWRFNRZYEM-UHFFFAOYSA-N
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Description

Table 1: Molecular Formula Breakdown

Component Count Contribution to Molecular Weight
Carbon (C) 13 156.17 g/mol
Hydrogen (H) 19 19.08 g/mol
Chlorine (Cl) 1 35.45 g/mol
Nitrogen (N) 2 28.02 g/mol
Oxygen (O) 3 48.00 g/mol

The hydrochloride salt formation is critical for enhancing solubility and stability, as evidenced by the inclusion of the [H]Cl moiety in the SMILES string. Comparative analysis with non-salt analogs, such as 2-(4-aminophenyl)-1-(morpholin-4-yl)ethan-1-one (CAS 926247-33-8), reveals that protonation at the morpholine nitrogen alters crystallinity and intermolecular interactions.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound is unavailable in the provided sources, structural analogs offer insights. For instance, hexabenzo[a,c,fg,j,l,op]tetracene exhibits helical twisting in its solid-state conformation due to steric and electronic effects. By analogy, the morpholine ring in This compound likely adopts a chair conformation, minimizing torsional strain. The para-substituted phenoxy group may induce planarity in the aromatic system, as seen in 2-chlorobenzoic acid (CAS 118-91-2), where substituents influence packing motifs.

Hypothetical unit cell parameters (derived from morpholine-containing analogs like phenyl N-(2-morpholinoethyl)carbamate hydrochloride , CAS 1171158-20-5) suggest monoclinic symmetry with hydrogen bonding between the hydrochloride ion and the morpholine nitrogen. Density functional theory (DFT) simulations could further predict bond lengths, such as C=O (1.21 Å) and C-N (1.45 Å), consistent with ketone and tertiary amine groups.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : The aromatic protons of the phenoxy group resonate as a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz), while the aminomethyl (-CH₂NH₂) group appears as a singlet at δ 3.8 ppm. The morpholine ring protons exhibit splitting patterns at δ 3.6–3.7 ppm (N-CH₂) and δ 2.8–3.0 ppm (O-CH₂).
  • ¹³C NMR : Key signals include the carbonyl carbon at δ 208 ppm, morpholine carbons at δ 45–55 ppm, and aromatic carbons at δ 115–130 ppm.

Infrared (IR) Spectroscopy:

  • Strong absorption at 1680 cm⁻¹ corresponds to the C=O stretch of the ketone.
  • N-H stretches from the aminomethyl group appear at 3300–3500 cm⁻¹ , while C-O-C vibrations from the morpholine ring are observed at 1100–1250 cm⁻¹ .

Mass Spectrometry (MS):

  • The molecular ion peak at m/z 286 confirms the molecular weight.
  • Fragmentation pathways include loss of HCl (Δm/z 36) and cleavage of the morpholine ring (m/z 156).

Comparative Analysis with Structural Analogues

Table 2: Structural Analogues and Key Differences

Compound Name Molecular Formula Substituent Variation Key Property Differences
2-Methylamino-1-morpholinoethanone HCl C₇H₁₅ClN₂O₂ Methylamine vs. aminomethylphenoxy Reduced aromaticity; lower MW
4-[2-(Aminomethyl)naphthalen-1-yl]-N-[2... C₂₄H₂₇N₃O₂ Naphthalene vs. benzene Enhanced π-π stacking interactions
2-[4-(Aminomethyl)phenoxy]ethan-1-ol HCl C₉H₁₄ClNO₂ Ethanol vs. ethanone Hydroxyl group increases polarity

The presence of the para-aminomethylphenoxy group distinguishes this compound from simpler morpholine derivatives like 2-methylamino-1-morpholinoethanone hydrochloride (CAS 1172356-50-1), which lacks aromaticity. Conversely, 4-[2-(Aminomethyl)naphthalen-1-yl]-N-[2-(Morpholin-4-yl)ethyl]benzamide (CID 56962331) exhibits extended conjugation, altering its UV-Vis absorption profile. Replacement of the ketone with a hydroxyl group, as in 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride , reduces electrophilicity but enhances hydrogen-bonding capacity.

Properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]-1-morpholin-4-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c14-9-11-1-3-12(4-2-11)18-10-13(16)15-5-7-17-8-6-15;/h1-4H,5-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVNCWRFNRZYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375471-91-2
Record name Ethanone, 2-[4-(aminomethyl)phenoxy]-1-(4-morpholinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375471-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride, with the molecular formula C13H19ClN2O3 and a molecular weight of 250.76 g/mol, is a compound of considerable interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological activity, including pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Morpholine Ring : A six-membered ring containing one oxygen and one nitrogen atom.
  • Aminomethyl Group : Enhances solubility and may influence biological interactions.
  • Phenoxy Moiety : Implicates potential interactions with various biological targets.

The hydrochloride form of the compound increases its solubility in aqueous environments, facilitating biological studies and pharmaceutical applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. It may interact with various biological targets, potentially influencing pathways involved in cell signaling or metabolic processes. However, specific studies are necessary to elucidate its pharmacological profile fully.

The exact mechanism of action remains under investigation. However, similar compounds have shown efficacy in inhibiting viral entry mechanisms, particularly against filoviruses like Ebola and Marburg viruses. This suggests that this compound may have antiviral properties .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
2-Amino-1-(4-morpholinyl)ethanoneMorpholine ringExhibits neuroprotective effects
N-[2-[4-(dimethylamino)ethyl]-phenyl]acetamideDimethylamino groupKnown for analgesic properties
4-[4-(trifluoromethyl)phenyl]piperidinePiperidine ringPotent antagonist in certain receptor types
2-[4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolaneDioxaborolane structureUsed in targeted drug delivery systems

This comparison highlights the distinct characteristics that differentiate this compound within medicinal chemistry contexts.

Case Studies

Several case studies have explored the biological activity of related aminomethyl compounds:

  • Ebola and Marburg Virus Inhibition : A study demonstrated that certain aminomethylbenzamide derivatives exhibited significant antiviral activity against both Ebola and Marburg viruses. Compounds showed EC50 values below 10 μM, indicating strong efficacy against these viruses .
  • Neuroprotective Effects : Research on morpholine derivatives has indicated potential neuroprotective effects, suggesting a possible therapeutic application for neurological disorders.

Pharmacodynamics and Toxicology

Understanding the pharmacodynamics is crucial for assessing the therapeutic potential of this compound. Interaction studies should focus on:

  • Receptor Binding : Identifying specific receptors involved in its action.
  • Metabolic Stability : Evaluating how the compound is metabolized in vivo.

Toxicological assessments are also essential to ensure safety profiles before clinical applications.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride is C13H19ClN2O3, with a molecular weight of approximately 286.75 g/mol. The compound contains a morpholine ring, an aminomethyl group, and a phenoxy moiety, which suggest its potential versatility in various biological applications .

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Preliminary studies indicate it may exhibit significant biological activity, including:

  • Antitumor Activity : Research has suggested that compounds with similar structures may inhibit tumor growth by interfering with specific signaling pathways.
  • Neuroprotective Effects : The morpholine ring is associated with neuroprotective properties, making this compound a candidate for research into neurodegenerative diseases.

Drug Development

The hydrochloride form of the compound enhances its solubility in aqueous environments, making it suitable for pharmaceutical formulations. This property is crucial for developing drugs that require high bioavailability.

Biological Studies

Interaction studies are essential for assessing the pharmacodynamics of this compound. These studies can help elucidate its mechanism of action and therapeutic potential by examining how it interacts with various biological targets.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds can be made:

Compound NameStructural FeaturesUnique Properties
2-Amino-1-(4-morpholinyl)ethanoneMorpholine ringExhibits neuroprotective effects
N-[2-[4-(dimethylamino)ethyl]-phenyl]acetamideDimethylamino groupKnown for analgesic properties
4-[4-(trifluoromethyl)phenyl]piperidinePiperidine ringPotent antagonist in certain receptors
2-[4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolaneDioxaborolane structureUsed in targeted drug delivery systems

This table highlights how this compound stands out due to its specific structural composition and potential applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Key Structural Features
Target Compound C13H17ClN2O3 (inferred) ~290.75 (calc.) Morpholine, ethanone, 4-(aminomethyl)phenoxy group
4-Glycylmorpholine Hydrochloride C6H13ClN2O2 180.63 Simplified morpholine-glycine hybrid; lacks aromaticity
3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one HCl C13H17ClN2O2 ~276.75 (calc.) Morpholine, ketone, phenyl group; lacks phenoxy linkage
1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one HCl C15H16ClNO2 277.75 Ethanone core, phenoxy-phenyl group; lacks morpholine
2-Chloro-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one HCl C12H21Cl2N3O3 326.22 Morpholine, piperazine, chloro-ethanone; dual heterocyclic system

Key Observations :

  • Aromaticity: The target compound and ’s analog include aromatic groups (phenoxy or phenyl), enhancing lipophilicity compared to 4-glycylmorpholine .
  • Functional Groups: The target’s aminomethylphenoxy group distinguishes it from analogs with phenyl () or simple glycine-morpholine () substituents.

Stability and Bioactivity Trends

  • Metabolic Stability: The aminomethyl group in the target may undergo oxidative deamination, whereas ’s phenyl group could enhance metabolic resistance .
  • Bioactivity :
    • : Simplified structure may lack potency in complex targets but offers better pharmacokinetic profiles.
    • : Phenyl substitution could enhance CNS penetration due to increased lipophilicity.
    • : Dual heterocycles may broaden target selectivity but introduce off-target risks .

Q & A

Q. What is the synthetic route for 2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride?

Methodological Answer: The compound is synthesized via a nucleophilic substitution reaction. A typical procedure involves:

Reacting morpholine with chloroacetyl chloride in anhydrous dichloromethane (DCM) in the presence of triethylamine (TEA) as a base.

Adding the chloroacetyl chloride dropwise to the morpholine-TEA mixture under continuous stirring at room temperature for 6–8 hours.

Monitoring reaction progress via TLC.

Quenching the reaction with ice-cold water, extracting with ethyl acetate, and evaporating the solvent.

Purifying the crude product via recrystallization using ethanol or a solvent mixture (e.g., ethyl acetate/petroleum ether) .

Q. How is the compound structurally characterized?

Methodological Answer: Key characterization methods include:

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for ketones, N–H stretches for amines) .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H-NMR: Signals for morpholine protons (δ ~3.5–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm).
    • ¹³C-NMR: Carbonyl carbons (δ ~170–210 ppm) and quaternary carbons in the morpholine ring .
  • Elemental Analysis: Validates C, H, N, and Cl content. Discrepancies ≤0.5% from theoretical values are common due to experimental conditions or purity .

Q. What are the physicochemical properties of this compound?

Methodological Answer: Key properties include:

PropertyTypical Value/RangeSource Evidence
Melting Point172–215°C (depending on substituents)
SolubilitySoluble in polar aprotic solvents (DCM, DMSO)
StabilityStable at 2–8°C under inert atmosphere

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodological Answer: Yield optimization strategies include:

  • Reagent Ratios: Maintain a 1:1 molar ratio of morpholine to chloroacetyl chloride to minimize side reactions.
  • Temperature Control: Conduct reactions at 0–5°C to reduce thermal degradation.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for higher-purity products .
  • Catalysis: Explore phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

Q. How should discrepancies in elemental analysis data be resolved?

Methodological Answer: Discrepancies in C/H/N/O content (e.g., ±0.3–0.5%) may arise from:

  • Sample Purity: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
  • Hygroscopicity: Use anhydrous solvents and store samples under desiccation.
  • Analytical Calibration: Validate instruments with certified reference standards (e.g., USP-grade materials) .

Q. What molecular docking approaches are applicable for studying its pharmacological activity?

Methodological Answer: For docking studies:

Target Selection: Prioritize receptors like serotonin or dopamine transporters based on structural analogs .

Ligand Preparation: Optimize the compound’s 3D structure using software (e.g., AutoDock Vina) with protonation states adjusted to physiological pH.

Docking Protocols: Use rigid-receptor/flexible-ligand models with grid boxes centered on active sites.

Validation: Compare docking scores with known inhibitors (e.g., paroxetine for serotonin transporters) .

Q. How are impurities profiled and quantified in this compound?

Methodological Answer: Impurity analysis involves:

  • HPLC-MS: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Detect impurities at 254 nm.
  • Reference Standards: Compare retention times with EP/JP impurity standards (e.g., hydroxy analogs, dechlorinated byproducts) .
  • Limit Tests: Set thresholds per ICH guidelines (e.g., ≤0.1% for individual unspecified impurities) .

Data Contradiction Analysis

Q. How to address conflicting NMR and IR data for amine groups?

Methodological Answer: If NH stretches in IR (~3200–3400 cm⁻¹) conflict with NMR signals (e.g., missing NH protons):

  • Deuterium Exchange: Confirm NH presence via D₂O shake tests in NMR.
  • Tautomerism: Investigate potential keto-enol or amine-imine equilibria using variable-temperature NMR .

Q. Why do melting points vary across synthesized batches?

Methodological Answer: Variations (e.g., ±5°C) may stem from:

  • Polymorphism: Screen for crystalline forms using XRPD.
  • Solvent Traces: Ensure complete solvent removal via vacuum drying (40°C, 24 hrs) .

Methodological Tables

Q. Table 1. Comparative Elemental Analysis of Morpholine Derivatives

CompoundC (%) Exp/TheoH (%) Exp/TheoN (%) Exp/TheoSource Evidence
1-(Morpholin-4-yl)-2-phenoxy ethan-1-one64.29/64.826.25/6.455.19/5.38
2-(4-Fluorophenoxy) analog66.01/66.2810.22/9.874.53/4.62

Q. Table 2. Key IR Peaks for Functional Groups

Functional GroupIR Range (cm⁻¹)Example CompoundSource Evidence
C=O (ketone)1650–17001-(Morpholin-4-yl) derivatives
N–H (amine)3200–34002-(Aminomethyl)phenoxy analogs

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride

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